

A Comparative Analysis of HCFC-225da and CFC-113 as Cleaning Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dichloro-1,1,3,3,3-pentafluoropropane

Cat. No.: B1293494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the hydrochlorofluorocarbon HCFC-225da and the chlorofluorocarbon CFC-113, two solvents historically used for precision cleaning applications. The impending global phase-out of HCFCs, following the earlier ban on CFCs under the Montreal Protocol, necessitates a thorough understanding of their performance characteristics to inform the selection of viable, long-term alternatives. This document summarizes key physicochemical properties, cleaning efficacy based on experimental data, and established cleaning protocols.

Physicochemical Properties

HCFC-225da, often commercially available as a blend of its isomers (HCFC-225ca and HCFC-225cb) under trade names like AK-225, was developed as a "drop-in" replacement for CFC-113 due to their remarkably similar physical and chemical properties. This similarity allowed for the use of existing cleaning equipment with minimal modifications. Both solvents are non-flammable and have low surface tension, enabling effective penetration into complex geometries.

Property	HCFC-225da	CFC-113
Molecular Formula	<chem>C3HCl2F5</chem>	<chem>C2Cl3F3</chem>
Molecular Weight	202.94 g/mol	187.38 g/mol [1]
Boiling Point	~54 °C	47.6 °C [2]
Vapor Pressure	Similar to CFC-113	284 mmHg @ 20 °C [1][2]
Density	Similar to CFC-113	1.56 g/cm³ @ 25 °C [1]
Surface Tension	Low	Low
Kauri-Butanol (KB) Value	31	31
Water Solubility	Low	170 mg/L @ 25 °C [1]

Cleaning Performance and Material Compatibility

The cleaning efficacy of a solvent is paramount. The Kauri-Butanol (KB) value, a measure of solvent power, is identical for both HCFC-225da and CFC-113, indicating comparable performance in dissolving oils, greases, and other non-polar contaminants.

Experimental data confirms that the degreasing performance of HCFC-225 is equivalent to that of CFC-113.[\[1\]](#) For defluxing applications, an azeotropic mixture of HCFC-225 with an alcohol demonstrates cleaning performance for ionic contamination that is nearly identical to that of CFC-113 azeotropes.[\[1\]](#)

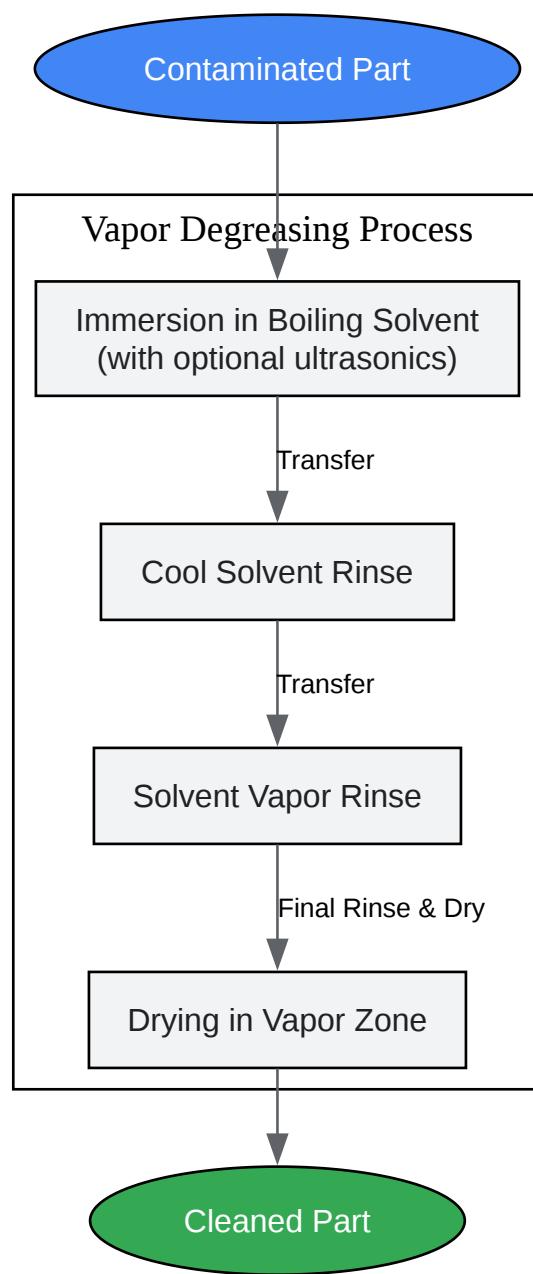
Material compatibility is another critical factor. Studies have shown that the compatibility of HCFC-225 with a wide range of metals, plastics, and elastomers is very similar to that of CFC-113.[\[1\]](#) This broad compatibility was a key reason for its adoption as a transitional replacement.

Environmental Impact and Safety Profile

The primary driver for transitioning away from these solvents is their environmental impact, specifically their contribution to ozone depletion. CFC-113 is a Class I ozone-depleting substance (ODS) with a high Ozone Depletion Potential (ODP). HCFC-225da is a Class II ODS, with a significantly lower ODP, approximately 1/25th that of CFC-113.[\[3\]](#) However, under

the Montreal Protocol, the production and import of HCFC-225 have also been phased out in many regions.

Parameter	HCFC-225da	CFC-113
Ozone Depletion Potential (ODP)	~0.02-0.03	0.8
Global Warming Potential (GWP)	Relatively Low	High
Regulatory Status	Class II ODS (Phase-out)	Class I ODS (Banned)


From a safety perspective, both solvents have low toxicity. However, inhalation of high concentrations of vapors can cause central nervous system effects.[\[3\]](#) Proper ventilation and personal protective equipment are essential when handling either solvent.

Experimental Protocols

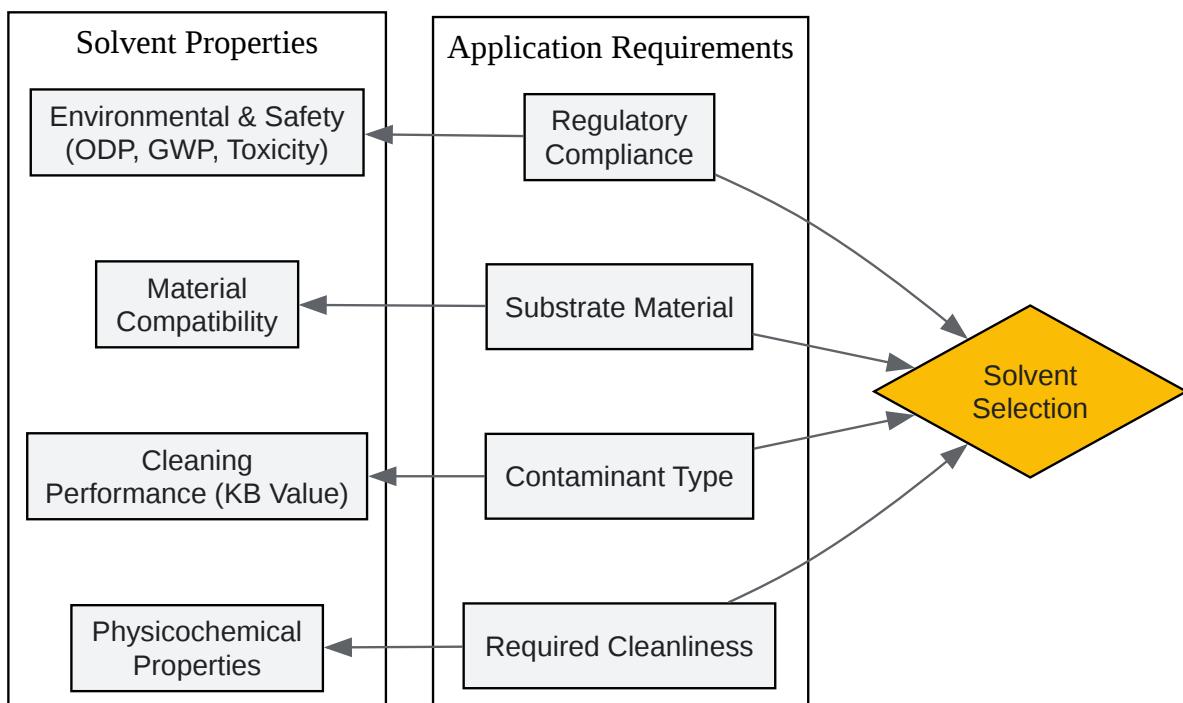
The cleaning procedures for HCFC-225da are analogous to those established for CFC-113, often allowing for the use of the same equipment. A typical workflow for solvent cleaning involves a multi-stage process to ensure thorough removal of contaminants.

Standard Vapor Degreasing Workflow

A common experimental protocol for precision cleaning involves vapor degreasing. The fundamental steps are outlined below.

[Click to download full resolution via product page](#)

Standard vapor degreasing workflow.


Methodology:

- Immersion: The component to be cleaned is first immersed in a sump of boiling solvent. Ultrasonic energy can be applied at this stage to enhance the removal of stubborn contaminants.

- Rinsing: The component is then moved to a second sump containing cool, clean solvent for a rinsing step.
- Vapor Rinse: Following the liquid rinse, the component is held in the solvent vapor zone above the boiling sump. The pure, distilled solvent vapor condenses on the cooler component, providing a final rinse.
- Drying: The component is slowly withdrawn from the vapor zone, allowing it to dry completely before removal from the degreaser.

Logical Relationship of Solvent Properties to Application

The selection of a cleaning solvent is a multi-faceted decision based on a logical evaluation of its properties against the requirements of the cleaning application.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p2infohouse.org [p2infohouse.org]
- 2. ozone.unep.org [ozone.unep.org]
- 3. microcare.com [microcare.com]
- To cite this document: BenchChem. [A Comparative Analysis of HCFC-225da and CFC-113 as Cleaning Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293494#comparing-hcfc-225da-with-cfc-113-as-a-cleaning-solvent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

